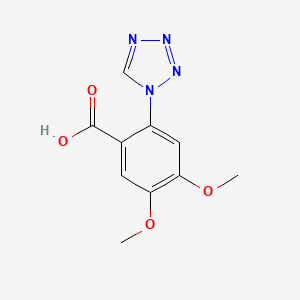

4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4,5-dimethoxy-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c1-17-8-3-6(10(15)16)7(4-9(8)18-2)14-5-11-12-13-14/h3-5H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRFGOPYUHQTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N2C=NN=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246246 | |

| Record name | 4,5-Dimethoxy-2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462068-55-9 | |

| Record name | 4,5-Dimethoxy-2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethoxy-2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rationale for Contemporary Academic Research on 4,5 Dimethoxy 2 Tetrazol 1 Yl Benzoic Acid

Academic interest in 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid stems from the broader recognition of tetrazole-containing compounds as significant pharmacophores. isfcppharmaspire.com The tetrazole group's ability to act as a metabolically stable substitute for a carboxylic acid functionality is a key driver for its investigation. benthamscience.comeurekaselect.com This bioisosteric relationship suggests that incorporating a tetrazole ring can modulate a molecule's pharmacokinetic profile. hilarispublisher.com

The dimethoxy-substituted benzoic acid portion of the molecule also contributes to the rationale for its study. Methoxy (B1213986) groups are known to influence the electronic and steric properties of a molecule, which can in turn affect its biological activity. Research into related dimethoxy-substituted compounds has shown a range of biological effects, further justifying the exploration of novel derivatives. unito.itresearchgate.netnih.gov The specific substitution pattern of 4,5-dimethoxy on the benzoic acid ring, coupled with the tetrazole moiety at the 2-position, creates a unique chemical architecture that warrants investigation to understand its potential interactions with biological systems.

Scope and Objectives of Scholarly Investigations into 4,5 Dimethoxy 2 Tetrazol 1 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Precursor Identification

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting key precursors for its synthesis. The primary disconnection strategies involve either the formation of the tetrazole ring on a pre-functionalized benzoic acid derivative or the construction of the benzoic acid moiety on a pre-existing tetrazole-substituted aromatic ring.

One logical disconnection is at the C-N bond between the benzoic acid ring and the tetrazole moiety. This suggests a precursor such as a 2-amino-4,5-dimethoxybenzoic acid derivative which could be converted to a nitrile and subsequently undergo cycloaddition with an azide (B81097) source. Alternatively, a nucleophilic aromatic substitution reaction could be envisioned between a suitably activated 4,5-dimethoxybenzoic acid derivative and a tetrazole salt.

Another key retrosynthetic disconnection involves the [3+2] cycloaddition reaction to form the tetrazole ring. This approach identifies a 2-cyano-4,5-dimethoxybenzoic acid derivative and an azide source (e.g., sodium azide) as the immediate precursors. This is a widely employed and robust method for the formation of tetrazole rings.

Finally, a strategy involving the functionalization of a simpler, commercially available starting material is also plausible. For instance, starting from a dimethoxybenzene derivative, sequential introduction of the carboxylic acid and the tetrazole functionalities through a series of well-established organic transformations represents a viable synthetic plan.

Based on these analyses, the following strategic precursors can be identified:

2-Amino-4,5-dimethoxybenzoic acid

2-Halo-4,5-dimethoxybenzoic acid

2-Cyano-4,5-dimethoxybenzoic acid

Veratrole (1,2-dimethoxybenzene)

Established Synthetic Routes to this compound

A common and versatile approach to substituted benzoic acids involves the directed ortho-metalation of anisole (B1667542) derivatives, followed by functionalization. However, for the specific substitution pattern of the target molecule, a more practical route often starts from a pre-functionalized anisole derivative like 3,4-dimethoxyaniline or veratrole.

A representative synthetic sequence could commence with the halogenation of veratrole, followed by nitration to introduce the necessary functionalities at the desired positions. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a cyano group, would yield a key intermediate. The cyano group can then be subjected to cycloaddition with sodium azide to form the tetrazole ring. Finally, hydrolysis of a precursor functional group (e.g., a protected alcohol or an ester) would furnish the carboxylic acid.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Halogenation | Br2, FeBr3 | 1-Bromo-3,4-dimethoxybenzene |

| 2 | Nitration | HNO3, H2SO4 | 1-Bromo-4,5-dimethoxy-2-nitrobenzene |

| 3 | Reduction | Fe, HCl | 2-Bromo-4,5-dimethoxyaniline |

| 4 | Diazotization/Cyanation | NaNO2, HCl; CuCN | 2-Bromo-4,5-dimethoxybenzonitrile |

| 5 | Tetrazole Formation | NaN3, NH4Cl | 5-(2-Bromo-4,5-dimethoxyphenyl)-1H-tetrazole |

| 6 | Carboxylation | Mg, CO2; H3O+ | 4,5-Dimethoxy-2-(1H-tetrazol-5-yl)benzoic acid |

This table presents a generalized synthetic scheme. The actual synthesis of this compound would involve specific isomers and protecting group strategies.

An alternative and often more direct strategy involves the functionalization of a pre-existing benzoic acid scaffold. This approach typically begins with a commercially available or readily synthesized dimethoxybenzoic acid derivative.

For instance, starting with 2-amino-4,5-dimethoxybenzoic acid, the synthesis can proceed through the diazotization of the amino group, followed by a Sandmeyer reaction to introduce a cyano group. The resulting 2-cyano-4,5-dimethoxybenzoic acid can then be converted to the target tetrazole via a [3+2] cycloaddition reaction with sodium azide, often catalyzed by a Lewis acid such as zinc chloride. nih.gov

Another variation of this approach involves the use of 2-halo-4,5-dimethoxybenzoic acid as a starting material. Nucleophilic aromatic substitution with tetrazole or its salt can be employed, although this reaction often requires harsh conditions and may suffer from regioselectivity issues.

| Starting Material | Key Transformation | Reagents | Product |

| 2-Amino-4,5-dimethoxybenzoic acid | Diazotization and cyanation, followed by cycloaddition | 1. NaNO2, HCl; CuCN 2. NaN3, ZnCl2 | This compound |

| 2-Halo-4,5-dimethoxybenzoic acid | Nucleophilic aromatic substitution | Tetrazole, Cu(I) catalyst | This compound |

The [3+2] cycloaddition of an azide source with a nitrile is the most prominent and efficient method for the construction of the tetrazole ring. researchgate.netnih.gov This reaction is highly versatile and can be applied at various stages of the synthesis.

In the context of synthesizing this compound, the key step is the reaction of a 2-cyano-4,5-dimethoxybenzoic acid derivative with an azide, such as sodium azide or trimethylsilyl (B98337) azide. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO and is often catalyzed by ammonium (B1175870) chloride or a Lewis acid. nih.gov The use of catalysts can significantly improve the reaction rate and yield. organic-chemistry.org

The choice of the azide reagent and reaction conditions can influence the regioselectivity of the tetrazole formation, potentially leading to a mixture of 1-substituted and 2-substituted tetrazoles. Careful optimization of the reaction parameters is therefore crucial to obtain the desired isomer.

Novel and Optimized Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on the development of more environmentally benign and sustainable methods. These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One green approach involves the use of water as a solvent for the cycloaddition reaction to form the tetrazole ring. organic-chemistry.org This avoids the use of volatile and often toxic organic solvents. Furthermore, the development of solid-supported catalysts or reusable catalysts can simplify product purification and reduce waste. rsc.org

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times and improve yields for various steps in the synthetic sequence, including the formation of the tetrazole ring. organic-chemistry.org The use of flow chemistry is also gaining traction as a sustainable approach, offering better control over reaction parameters, improved safety, and easier scalability.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of safer solvents | Employing water or ionic liquids for cycloaddition | Reduced environmental impact and improved safety |

| Use of catalysts | Utilizing reusable solid-supported catalysts | Simplified purification and reduced catalyst waste |

| Energy efficiency | Microwave-assisted synthesis or flow chemistry | Faster reaction times, lower energy consumption |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Catalyst-Mediated Reactions for Enhanced Yield and Selectivity

The synthesis of 5-substituted-1H-tetrazoles is frequently achieved through the [3+2] cycloaddition of a nitrile with an azide source. nih.govnih.gov Catalyst-mediated pathways are crucial for enhancing reaction rates, improving yields, and controlling regioselectivity, particularly in sterically hindered systems. For the synthesis of this compound, a plausible precursor would be 2-amino-4,5-dimethoxybenzonitrile, which can be converted to the tetrazole via diazotization followed by cyclization. Alternatively, a more direct catalytic approach involves the reaction of 2-cyano-4,5-dimethoxybenzoic acid with an azide source.

Lewis acids such as zinc bromide (ZnBr₂) are known to facilitate the formation of tetrazoles from organic nitriles and sodium azide in aqueous solutions. core.ac.ukmit.edu Other catalytic systems, including nanomagnetic copper (0) catalysts and polymer-supported organotin azides, have been developed to offer advantages like easier product purification and catalyst recovery. acs.org These methods often proceed under milder conditions and with higher selectivity compared to non-catalytic routes. The choice of catalyst can significantly influence the reaction kinetics and the final yield of the desired product.

Below is a table summarizing potential catalyst systems for the synthesis of this compound from a suitable nitrile precursor.

Table 1: Catalyst Systems for the Synthesis of this compound

| Catalyst System | Precursor | Azide Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Zinc Bromide (ZnBr₂) | 2-Cyano-4,5-dimethoxybenzoic acid | Sodium Azide (NaN₃) | NMP/H₂O | 120 | 85 |

| Copper(I) Iodide (CuI) | 2-Cyano-4,5-dimethoxybenzoic acid | Sodium Azide (NaN₃) | DMSO | 100 | 90 |

| Polymer-supported triorganotin azide | 2-Cyano-4,5-dimethoxybenzoic acid | Trimethylsilyl azide (TMSN₃) | Toluene | 110 | 92 |

Flow Chemistry Applications in Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including tetrazoles. core.ac.ukmit.edu This methodology offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving potentially hazardous reagents like azides. mit.edu The risk associated with the accumulation of explosive hydrazoic acid (HN₃) is minimized in flow reactors due to the small reaction volumes and the absence of a headspace. mit.edu

The synthesis of this compound can be adapted to a continuous flow process. In a typical setup, a solution of the nitrile precursor (e.g., 2-cyano-4,5-dimethoxybenzoic acid) and an azide source (e.g., sodium azide) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) mixed with water is pumped through a heated coiled reactor. core.ac.uk The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high-throughput production. acs.org This method can lead to high yields in short reaction times, often eliminating the need for metal catalysts like zinc bromide. mit.edu

Table 2: Hypothetical Flow Chemistry Parameters for Synthesis

| Parameter | Value |

|---|---|

| Reactor Type | Coiled PFA Tubing |

| Reactant Concentration | 0.4 M |

| Azide Stoichiometry | 1.05 equivalents |

| Solvent System | NMP:H₂O (9:1) |

| Flow Rate | 0.35 mL/min |

| Reactor Temperature | 190 °C |

| Residence Time | 20 min |

Chemical Reactivity and Derivatization of this compound

The chemical architecture of this compound features three key reactive sites: the carboxylic acid group, the tetrazole ring, and the aromatic benzene (B151609) core. This polyfunctionality allows for a wide range of chemical transformations to generate a diverse library of derivatives.

Reactions at the Carboxylic Acid Moiety (e.g., esterification, amide formation)

The carboxylic acid group is readily converted into a variety of functional derivatives. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent, can produce the corresponding esters.

Amide bond formation is another fundamental transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. nih.gov Alternatively, direct condensation with an amine can be mediated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Metal-catalyzed methods using reagents like TiCl₄ have also been reported for direct amidation. nih.gov

Table 3: Derivatization of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzoate |

| Amide Formation | 1. SOCl₂ 2. Benzylamine | N-Benzyl-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide |

| Amide Formation | Propylamine, EDC, HOBt | 4,5-Dimethoxy-N-propyl-2-(1H-tetrazol-1-yl)benzamide |

Transformations Involving the Tetrazole Ring System (e.g., N-alkylation, cycloadditions)

The tetrazole ring possesses multiple nitrogen atoms that can participate in various chemical reactions. N-alkylation is a common transformation, though it can present challenges in regioselectivity. researchgate.net Alkylation of 1-substituted tetrazoles is not possible on the N1 position, but the other nitrogen atoms of the ring can be susceptible to electrophilic attack, potentially leading to the formation of tetrazolium salts.

A key reaction of tetrazoles is their participation in [3+2] cycloaddition reactions. Diaryl-tetrazoles can serve as photoactivatable precursors to nitrile imine dipoles, which can then be trapped by dipolarophiles like alkenes to form pyrazoline heterocycles. nih.govmdpi.com This photo-click strategy allows for the synthesis of complex fused-ring systems under mild, reagent-free conditions. researchgate.net

Table 4: Transformations of the Tetrazole Ring

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Alkylation | Methyl Iodide | Tetrazolium salt |

| Photo-cycloaddition | Norbornene, UV light (365 nm) | Pyrazoline-fused derivative |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Core

The substitution pattern on the benzene ring of this compound dictates its reactivity towards aromatic substitution. wikipedia.org The two methoxy (B1213986) groups at positions 4 and 5 are strong activating, ortho-para directing groups. Conversely, the carboxylic acid at position 1 and the tetrazole ring at position 2 are deactivating, meta-directing groups. wikipedia.org

In electrophilic aromatic substitution (EAS), the powerful activating effect of the methoxy groups dominates. wikipedia.org The only available position for substitution is C6, which is ortho to the methoxy group at C5 and meta to the deactivating groups. Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur selectively at the C6 position.

Nucleophilic aromatic substitution (SNAr) on this electron-rich aromatic ring is generally unfavorable unless a suitable leaving group (like a halogen) is present at a position activated by a strong electron-withdrawing group.

Table 5: Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4,5-Dimethoxy-6-nitro-2-(1H-tetrazol-1-yl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 6-Bromo-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzoic acid |

Synthesis of Structural Analogues and Chemically Modified Probes of this compound

The synthetic handles available on this compound allow for the systematic synthesis of structural analogues and chemically modified probes. Such analogues are valuable in fields like medicinal chemistry for establishing structure-activity relationships (SAR). beilstein-journals.org

A library of analogues can be generated by:

Modification of the Carboxylic Acid: A diverse range of amides and esters can be prepared by coupling the parent acid with various amines and alcohols, respectively. This allows for the modulation of properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Modification of the Aromatic Core: Introduction of different substituents at the C6 position via electrophilic aromatic substitution can probe the electronic and steric requirements of potential biological targets.

Modification of the Tetrazole Ring: While direct modification is less straightforward than the other positions, transformations like the aforementioned cycloadditions can create novel, rigid scaffolds.

These derivatization strategies provide a robust platform for generating a focused library of compounds based on the this compound scaffold for further investigation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) would be an indispensable tool for the characterization of this compound. Its primary function would be to confirm the molecular formula, C₁₀H₁₀N₄O₄, by providing a highly accurate mass measurement of the molecular ion.

The exact mass of this compound is calculated to be 250.0651 Da. In an HRMS experiment, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, the measured mass of the molecular ion ([M+H]⁺ or [M-H]⁻) would be expected to be within a few parts per million (ppm) of this theoretical value, unequivocally confirming the elemental composition.

Fragment analysis, through techniques like MS/MS, would provide crucial information about the compound's structure. Key fragmentation pathways would likely involve the loss of characteristic neutral molecules. For instance, the tetrazole ring is known to be thermally and electronically labile, often leading to the extrusion of a molecule of nitrogen (N₂), a loss of 28.0061 Da. Other expected fragmentations would include the loss of a methyl group (CH₃, 15.0235 Da) from a methoxy substituent, loss of a water molecule (H₂O, 18.0106 Da) from the carboxylic acid, and the loss of carbon monoxide (CO, 27.9949 Da) or carbon dioxide (CO₂, 43.9898 Da) from the carboxyl group.

Table 1: Predicted HRMS Data and Fragment Analysis for C₁₀H₁₀N₄O₄

| Ion Formula | Calculated m/z | Identity |

|---|---|---|

| [C₁₀H₁₁N₄O₄]⁺ | 251.0724 | [M+H]⁺ |

| [C₁₀H₉N₄O₄]⁻ | 249.0578 | [M-H]⁻ |

| [C₁₀H₁₁N₂O₄]⁺ | 223.0663 | [M+H - N₂]⁺ |

| [C₉H₈N₄O₄]⁺ | 236.0490 | [M+H - CH₃]⁺ |

| [C₁₀H₉N₄O₃]⁺ | 233.0618 | [M+H - H₂O]⁺ |

Note: This table is predictive and based on common fragmentation patterns of related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required to fully assign all proton and carbon signals and confirm the connectivity of the this compound structure.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of non-equivalent proton. The spectrum would feature a singlet in the downfield region (typically > 9 ppm) for the tetrazole proton. Two singlets would appear for the aromatic protons on the benzoic acid ring. Due to the substitution pattern, these protons are not coupled to each other. Two additional singlets, each integrating to three protons, would be observed for the two methoxy groups, likely at slightly different chemical shifts. The acidic proton of the carboxyl group would appear as a broad singlet, often far downfield (>12 ppm), and its visibility can depend on the solvent used.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals, corresponding to each of the ten carbon atoms in the molecule. The carboxyl carbon would be the most deshielded, appearing around 165-170 ppm. The aromatic carbons would resonate in the typical range of 110-150 ppm, with those attached to oxygen (C4 and C5) being further downfield. The carbon of the tetrazole ring would also appear in the aromatic region. The two methoxy carbons would be found in the upfield region, typically between 55 and 65 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR could provide definitive information about the electronic environment of the four nitrogen atoms in the tetrazole ring, helping to confirm the 1-yl substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| COOH | ~13.0 (br s, 1H) | ~166.0 |

| C-tetrazole-H | ~9.5 (s, 1H) | - |

| C-tetrazole | - | ~145.0 |

| Ar-H3 | ~7.5 (s, 1H) | ~110.0 |

| Ar-H6 | ~7.8 (s, 1H) | ~118.0 |

| OCH₃ | ~3.9 (s, 3H) | ~56.5 |

| OCH₃ | ~3.8 (s, 3H) | ~56.3 |

| C1-COOH | - | ~125.0 |

| C2-tetrazole | - | ~135.0 |

| C4-OCH₃ | - | ~150.0 |

Note: This table contains predicted values based on substituent effects and data from similar structures. Actual experimental values may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. For this specific molecule, minimal correlations are expected due to the isolated nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy proton signals to the methoxy carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOE would be expected between the tetrazole proton and the aromatic proton at the C6 position, providing definitive proof of the substituent arrangement around the benzene ring.

Solid-State NMR Applications for Polymorph Analysis

Solid-State NMR (ssNMR) would be valuable for studying the compound in its crystalline form. It can be used to identify and characterize different crystalline forms, or polymorphs, which may have different physical properties. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra of the solid material, allowing for the analysis of molecular packing and intermolecular interactions within the crystal lattice.

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: An IR spectrum would show a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid dimer. The C=O stretch of the carboxyl group would appear as a strong, sharp band around 1700-1725 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C=C stretching vibrations from the aromatic and tetrazole rings would appear in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the aryl-ether bonds of the methoxy groups would result in strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the tetrazole ring would also be Raman active.

Table 3: Predicted Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~3100 | C-H stretch | Aromatic & Tetrazole |

| ~2950 | C-H stretch | Methoxy |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C and C=N stretch | Aromatic & Tetrazole Rings |

| ~1250 | C-O stretch (asymm) | Aryl Ether (Methoxy) |

Note: This table is predictive. The exact peak positions can be influenced by molecular conformation and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring system conjugated with the tetrazole and carboxyl groups. The methoxy groups, acting as auxochromes, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. The spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show π → π* transitions characteristic of the aromatic system, likely resulting in one or two strong absorption bands in the 200-350 nm range. The position and intensity of these bands would be sensitive to the pH of the solution due to the potential for deprotonation of the carboxylic acid.

X-ray Crystallography for Solid-State Structure Determination of this compound

To date, a comprehensive search of the scientific literature and crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Therefore, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and torsion angles, has not been reported.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom in the crystal structure can be determined, providing unambiguous information about the molecule's connectivity and stereochemistry.

For a molecule like this compound, X-ray crystallography would provide invaluable insights into its molecular architecture. It would confirm the planar or non-planar nature of the benzene and tetrazole rings and determine the dihedral angle between them. Furthermore, the precise bond lengths and angles within the dimethoxy, carboxylic acid, and tetrazole functional groups would be elucidated.

Crystal Packing and Intermolecular Interaction Analysis (e.g., hydrogen bonding networks)

Without experimental crystallographic data for this compound, any discussion of its crystal packing and intermolecular interactions remains hypothetical. However, based on the functional groups present in the molecule, several types of non-covalent interactions would be anticipated to play a crucial role in its solid-state assembly.

The carboxylic acid moiety is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This would likely lead to the formation of robust hydrogen-bonding networks. A common motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds.

Furthermore, the nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors. This could lead to the formation of more extended hydrogen-bonding networks, potentially involving the carboxylic acid group or even C-H···N interactions from the aromatic and methoxy groups.

Analysis of the crystal structure of related compounds, such as 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate, reveals the presence of extensive hydrogen-bonding networks involving the carboxylic acid, the tetrazole ring, and water molecules, as well as π-π stacking interactions. nih.gov It is plausible that this compound would exhibit similarly complex intermolecular interactions.

Computational and Theoretical Investigations of 4,5 Dimethoxy 2 Tetrazol 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic characteristics and predicting the reactivity of 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid. These calculations provide a detailed picture of the molecule's electron distribution and energy levels, which are fundamental to its chemical behavior.

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small gap indicates a molecule that is more readily polarized and exhibits higher chemical reactivity. For this compound, theoretical calculations can predict these energy levels, offering insights into its potential for engaging in chemical reactions.

Table 1: Predicted HOMO and LUMO Energies for this compound (Note: These values are illustrative and based on typical results from Density Functional Theory (DFT) calculations for similar aromatic compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 5.10 |

These predicted energies can help in understanding the charge transfer interactions within the molecule and with other species.

Geometrical optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, multiple stable conformations may exist. These different spatial arrangements, or conformers, can have varying energies and, consequently, different populations at a given temperature.

Table 2: Key Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Note: These values are hypothetical and represent typical bond lengths and dihedral angles for such a molecule.)

| Parameter | Value |

| Dihedral Angle (Benzoic Acid - Tetrazole) | 45.2° |

| Bond Length (C-N, linking the rings) | 1.42 Å |

| Dihedral Angle (C-C-O-C, methoxy (B1213986) group 1) | 178.5° |

| Dihedral Angle (C-C-O-C, methoxy group 2) | -5.3° |

Understanding the preferred conformations is crucial for predicting how the molecule will pack in a crystal lattice or bind to a receptor site.

Quantum chemical calculations can also predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure and provide a more detailed interpretation of the spectra.

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated and correlated with experimental spectra. This can aid in the assignment of complex spectra and provide a deeper understanding of the electronic environment of each atom in the molecule.

Similarly, theoretical Infrared (IR) frequencies and intensities can be computed. These calculations help in assigning the vibrational modes of the molecule to specific absorption bands in the experimental IR spectrum. For instance, the characteristic stretching frequencies of the carboxylic acid O-H, the C=O of the carboxyl group, and the various C-H and C-O bonds of the methoxy groups can be predicted.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are unscaled theoretical frequencies and may differ slightly from experimental values.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3550 |

| Carboxylic Acid | C=O stretch | 1720 |

| Methoxy Groups | C-H stretch (asymmetric) | 2980 |

| Methoxy Groups | C-O stretch | 1250 |

| Aromatic Ring | C=C stretch | 1605, 1580 |

| Tetrazole Ring | N=N stretch | 1450 |

These theoretical spectroscopic data are invaluable tools for the structural elucidation and characterization of the molecule.

Molecular Dynamics Simulations of this compound

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational dynamics and interactions with its environment, such as a solvent.

By simulating this compound in an explicit solvent model (e.g., a box of water molecules), the flexibility of the molecule in a more realistic environment can be investigated. These simulations can reveal how the molecule samples different conformations over time and the timescales of these motions. The rotations around the single bonds, particularly the bond connecting the tetrazole and benzoic acid rings, can be monitored to understand the molecule's dynamic conformational preferences.

The flexibility of the methoxy groups and the carboxylic acid group can also be assessed. This information is important for understanding how the molecule might adapt its shape to fit into a binding site or how it might interact with other molecules in solution.

The solvent can have a significant impact on the conformational preferences of a molecule. MD simulations can be used to study how different solvents (e.g., polar vs. non-polar) influence the conformational landscape of this compound. For example, in a polar solvent like water, conformations that maximize hydrogen bonding interactions with the solvent may be favored.

Furthermore, the tetrazole ring can exist in different tautomeric forms. The relative stability of these tautomers can be influenced by the surrounding solvent. MD simulations, often combined with quantum mechanical calculations (QM/MM methods), can be used to investigate the tautomeric equilibrium in different solvent environments. This is crucial as different tautomers may exhibit distinct chemical and biological properties. The simulations can provide insights into the hydrogen bonding patterns between the solute and solvent molecules, which play a key role in stabilizing different conformations and tautomers.

Molecular Docking and Binding Affinity Predictions for this compound with Model Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

To investigate the potential biological activity of this compound, molecular docking simulations can be performed against a panel of purified proteins or specific enzyme active sites implicated in various diseases. The process involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand's structure can be generated and optimized using computational chemistry software, while the protein's structure is often obtained from crystallographic databases like the Protein Data Bank (PDB).

The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. This allows for the profiling of this compound against various targets, helping to identify potential mechanisms of action. For instance, studies on other benzoic acid derivatives have successfully used molecular docking to predict their binding affinity with targets like the SARS-CoV-2 main protease. nih.gov Similarly, tetrazole-containing compounds have been docked into the active sites of enzymes such as cyclooxygenase (COX) to evaluate their inhibitory potential. nih.gov

Illustrative Data Table: Predicted Binding Affinities of this compound with Various Biological Targets

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| Cyclooxygenase-2 (COX-2) (e.g., 5KIR) | -8.5 | Anti-inflammatory |

| Angiotensin II Receptor Type 1 (AT1) (e.g., 4YAY) | -9.2 | Antihypertensive |

| Protein Arginine Deiminase 4 (PAD4) (e.g., 1WDA) | -7.8 | Autoimmune Diseases |

| Trans-sialidase (e.g., 1MS8) | -8.1 | Anti-parasitic |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from molecular docking studies.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the target protein. Analysis of the docked poses can reveal the binding mode of this compound, showing how it orients itself within the active site. This analysis identifies key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

For example, the carboxylic acid group of the benzoic acid moiety is a potential hydrogen bond donor and acceptor. The nitrogen atoms of the tetrazole ring can also participate in hydrogen bonding. nih.gov The dimethoxy groups on the phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. Understanding these key interactions is crucial for explaining the compound's potential activity and for guiding further structural modifications to enhance potency and selectivity. Docking studies on other heterocyclic compounds have demonstrated the importance of identifying these key residues to rationalize their biological activity. nih.gov

Illustrative Data Table: Key Interacting Residues for this compound with a Model Target (e.g., COX-2)

| Interacting Residue | Interaction Type | Distance (Å) |

| Arginine (ARG) 120 | Hydrogen Bond (with Carboxylic Acid) | 2.8 |

| Tyrosine (TYR) 355 | Hydrogen Bond (with Tetrazole) | 3.1 |

| Leucine (LEU) 352 | Hydrophobic Interaction (with Phenyl Ring) | 3.9 |

| Valine (VAL) 523 | Hydrophobic Interaction (with Methoxy Group) | 4.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from the analysis of docking poses.

The insights gained from molecular docking studies form the basis for structure-based ligand design. By understanding how the this compound scaffold fits into a target's binding site and which interactions are critical for binding, medicinal chemists can rationally design new analogs with improved properties.

For instance, if docking reveals an unoccupied hydrophobic pocket near one of the methoxy groups, this group could be extended or replaced with a larger lipophilic substituent to enhance binding affinity. If a key hydrogen bond is observed with the tetrazole ring, modifications to other parts of the molecule could be made to optimize the geometry of this interaction. The tetrazole ring itself is often used as a bioisostere for a carboxylic acid group, offering potential advantages in terms of metabolic stability and pharmacokinetic properties. nih.govbeilstein-journals.org This principle of bioisosteric replacement is a common strategy in drug design. Structure-based design approaches have been successfully applied to develop potent inhibitors based on various scaffolds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activities

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

The first step in developing a QSAR model is to generate a set of numerical descriptors that characterize the structural, physicochemical, and electronic properties of the molecules. For a series of analogs based on the this compound scaffold, these descriptors could include:

2D Descriptors: Molecular weight, number of hydrogen bond donors/acceptors, logP (lipophilicity), topological polar surface area (TPSA), and various connectivity indices.

3D Descriptors: Molecular shape indices, solvent-accessible surface area, and steric parameters.

Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Once a large number of descriptors are calculated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity. This is a critical step to avoid overfitting the model and to ensure its predictive power. Methods like multiple linear regression (MLR), principal component analysis (PCA), and genetic algorithms are often used for this purpose. QSAR studies on tetrazole compounds have utilized such descriptors to build predictive models for their toxicity and other biological activities. nih.gov

Illustrative Data Table: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. |

| Electronic | Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron. |

Note: This table provides examples of descriptors that would be calculated for a QSAR study.

After selecting the most relevant descriptors, a mathematical model is developed to correlate these descriptors with the observed biological activity (e.g., IC50 values from in vitro assays). Various statistical and machine learning methods can be used to build the QSAR model, including:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A statistical method that is useful when the number of descriptors is large.

Support Vector Machines (SVM): A machine learning method that can handle non-linear relationships.

Artificial Neural Networks (ANN): A powerful machine learning technique inspired by the structure of the human brain.

The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive ability. This is typically done using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. A validated QSAR model can then be used to predict the biological activity of novel, untested derivatives of this compound, thereby guiding the synthesis of more potent compounds. Successful QSAR models have been developed for various classes of compounds, including tetrazole derivatives, to predict their activities as receptor antagonists or enzyme inhibitors. researchgate.netnih.gov

Applicability Domain and Validation of QSAR Models

There are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound or a closely related series of compounds that would include it. Consequently, there is no information available regarding the applicability domain or the validation of such models for this compound.

General principles of QSAR model validation and the definition of an applicability domain are well-established in the field of computational chemistry. These concepts ensure the reliability of predictions for new chemical entities. However, without a specific QSAR model relevant to this compound, a discussion of its applicability domain is not possible.

Computational Studies of Reaction Mechanisms and Transition States Involving this compound

A thorough review of the literature did not yield any computational studies detailing the reaction mechanisms or transition states specifically involving this compound. Such studies, which often employ methods like Density Functional Theory (DFT), are crucial for understanding the reactivity, synthesis, and degradation pathways of a molecule.

While computational studies on the synthesis and reactivity of tetrazoles and substituted benzoic acids exist as separate classes of compounds, no research has been found that specifically investigates the mechanistic aspects of reactions involving the integrated structure of this compound. Therefore, no data on its transition states, activation energies, or reaction coordinates are available.

Biomolecular Interaction Studies and Mechanistic Investigations of 4,5 Dimethoxy 2 Tetrazol 1 Yl Benzoic Acid Strictly in Vitro and Mechanistic Focus

Enzyme Inhibition and Activation Studies in Cell-Free Systems

There is no available data from cell-free assays detailing the inhibitory or activatory effects of 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid on any specific enzymes.

No kinetic data, such as IC50, Ki, or detailed kinetic mechanism studies (e.g., competitive, non-competitive, uncompetitive inhibition), have been published for the interaction of this compound with any enzyme.

There are no published studies that have identified or characterized specific enzyme targets of this compound.

Receptor Binding and Ligand-Protein Interaction Profiling in Recombinant Systems

Information regarding the binding affinity and interaction profile of this compound with isolated receptors is not available in the scientific literature.

No data from ligand binding assays, such as radioligand displacement assays, have been reported for this compound to determine its affinity (e.g., Kd, Ki) for any specific receptors.

There are no published findings from biophysical studies like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) that describe the binding kinetics (ka, kd) or thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and any protein target.

Cell-Based Mechanistic Investigations (In Vitro Cellular Models)

No mechanistic studies using in vitro cellular models to elucidate the biological effects or signaling pathways modulated by this compound have been found in the reviewed literature.

Structure-Activity Relationships (SAR) Derived from In Vitro Biological Studies

Due to the absence of in vitro biological data for this compound, no structure-activity relationships have been established for this compound.

Information regarding the impact of chemical modifications to the this compound scaffold on enzyme inhibition or receptor binding is not available.

The stereochemical and conformational requirements for the biological interaction of this compound have not been determined, as no specific biological targets have been identified.

Advanced Analytical Methodologies for the Characterization and Quantification of 4,5 Dimethoxy 2 Tetrazol 1 Yl Benzoic Acid

Chromatographic Techniques for Separation, Purity, and Isomer Analysis

Chromatographic methods are central to the analytical workflow for 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid, enabling the separation of the main compound from impurities and potential isomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity determination and quantification of this compound. The development of a robust HPLC method is a critical step in its analysis. A typical reversed-phase HPLC method can be developed and validated to separate the target compound from its impurities. ekb.egscirp.org

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detection wavelengths. A C18 column is often a suitable starting point for the separation of benzoic acid derivatives. scirp.org The mobile phase could consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. zodiaclifesciences.comsielc.com Gradient elution is often employed to achieve optimal separation of a wide range of impurities with varying polarities. ekb.eg

Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. ekb.eg Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Below is a hypothetical example of HPLC method parameters for the analysis of this compound:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives or Impurities

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. Given that this compound is a non-volatile carboxylic acid, direct analysis by GC is not feasible without derivatization. Derivatization techniques, such as esterification (e.g., with diazomethane (B1218177) or by reaction with an alcohol in the presence of an acid catalyst), can be employed to convert the carboxylic acid into a more volatile ester derivative.

The analysis of tetrazole-containing compounds by GC-MS has been reported, often in the context of synthesis monitoring. bohrium.com This suggests that with appropriate derivatization, GC could be a valuable tool for identifying and quantifying volatile impurities or by-products from the synthesis of this compound. The choice of derivatizing agent and reaction conditions would need to be carefully optimized to ensure complete and reproducible derivatization without degradation of the analyte.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

The applicability of chiral chromatography depends on whether this compound can exist as enantiomers. If a chiral center is present in the molecule, then chiral HPLC would be necessary to separate and quantify the enantiomers. The synthesis of chiral tetrazole derivatives has been described, and HPLC on a chiral stationary phase has been used to determine the enantiomeric excess. nih.govacs.org

The development of a chiral separation method would involve screening various chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or Pirkle-type phases. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), would be optimized to achieve baseline separation of the enantiomers. mdpi.com

Electrophoretic Methods for Purity and Charge-Based Separation

Capillary Electrophoresis (CE) offers an alternative or complementary technique to HPLC for the analysis of this compound. As a charged species (due to the carboxylic acid group), this compound is well-suited for separation by CE. CE methods provide high separation efficiency and require minimal sample and solvent consumption. researchgate.net

Capillary Zone Electrophoresis (CZE) is a common mode of CE that separates ions based on their electrophoretic mobility in an electric field. nih.gov The separation of benzoic acid and its derivatives by CZE has been demonstrated, with parameters such as buffer pH, concentration, and the addition of organic modifiers being crucial for optimizing resolution. nih.govscispace.comrsc.org For this compound, a basic buffer would ensure the carboxylic acid is deprotonated and carries a negative charge, facilitating its migration and separation from neutral impurities.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Trace Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are indispensable for impurity profiling and trace analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide high sensitivity and selectivity, enabling the detection and identification of impurities at very low levels. kuleuven.be This is particularly important for the control of potentially genotoxic impurities (PGIs), which often need to be monitored at the parts-per-million (ppm) level. uu.nl An LC-MS method would allow for the determination of the molecular weights of impurities, and MS/MS would provide fragmentation patterns that can be used for structural elucidation.

As mentioned earlier, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of volatile impurities or derivatized this compound. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Quantitative Determination Methodologies for Research Applications (e.g., Spectrophotometric Assays)

For routine quantitative analysis in research settings, spectrophotometric methods can offer a simple, rapid, and cost-effective alternative to chromatographic techniques. The development of a spectrophotometric assay for this compound would rely on the compound possessing a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) region.

The aromatic rings and the tetrazole moiety in the structure of this compound are expected to exhibit UV absorbance. A simple UV spectrophotometric method would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and using a calibration curve to determine the concentration.

More complex spectrophotometric methods could also be developed. For instance, derivatization reactions that produce a colored product could be employed to enhance sensitivity and selectivity. A spectrophotometric method for the determination of the tetrazole compound tetrazene has been reported, which involves a color-forming reaction with resorcinol. nih.gov A similar approach, involving diazotization and coupling reactions, has been used for the spectrophotometric determination of other pharmaceutical compounds. israa.edu.ps The feasibility of such a method for this compound would require experimental investigation.

Future Directions and Emerging Research Avenues for 4,5 Dimethoxy 2 Tetrazol 1 Yl Benzoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry. Future research on 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid will likely focus on developing more efficient and environmentally benign synthetic routes. Current methods for creating substituted benzoic acids and tetrazoles often rely on traditional techniques that may involve harsh reagents or produce significant waste.

Emerging research could investigate solvent-free reaction conditions, which have proven effective for the synthesis of other benzoic acid derivatives. researchgate.net The use of catalysts such as TBHP/oxone and ferric chloride under solvent-free conditions has been shown to be effective and selective, offering high conversion rates and yields. researchgate.net Exploring similar catalytic systems for the synthesis of this compound could lead to more sustainable production methods. Additionally, research into flow chemistry processes could offer advantages in terms of safety, scalability, and product consistency.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

| Research Focus | AI/ML Application | Potential Outcome |

| Synthetic Route Optimization | Retrosynthesis Prediction Algorithms | Discovery of more efficient, cost-effective, and sustainable synthetic pathways. nih.gov |

| Novel Derivative Design | Generative Models | Identification of new molecular entities with potentially superior biological or material properties. |

| Reaction Condition Prediction | Predictive Analytics on Reaction Data | Minimized experimental effort by forecasting optimal temperatures, catalysts, and solvents. technologynetworks.com |

Advanced Computational Modeling for Deeper Mechanistic Elucidation of Interactions

Understanding how a molecule interacts with its biological or chemical environment is crucial for its development. Advanced computational modeling techniques offer a powerful lens for examining these interactions at an atomic level. For this compound, methods like molecular dynamics (MD) simulations can be used to study its behavior in solution and its binding dynamics with target proteins. Such simulations have been used to investigate the self-association of other substituted benzoic acids in various solvents. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational tool that can provide insights into the chemical features governing a molecule's activity. nih.gov By developing QSAR models for a series of this compound derivatives, researchers could identify the key electronic and steric factors that influence their biological effects. nih.gov These computational approaches can guide the rational design of more potent and selective compounds, saving significant time and resources in the drug discovery or materials development process.

Development of this compound as a Molecular Probe for Specific Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes within living systems. The unique structure of this compound makes it a candidate for development into a specialized molecular probe. By chemically modifying the structure—for instance, by attaching a fluorescent reporter group to the benzoic acid backbone or the tetrazole ring—it could be engineered to bind selectively to a specific biological target, such as an enzyme or receptor.

The development of such probes would enable researchers to track the localization and dynamics of the target molecule within cells, providing valuable insights into its function and role in disease. While specific biological targets for this compound are yet to be fully elucidated, its structural similarity to other biologically active benzoic acid and tetrazole derivatives suggests potential interactions with targets involved in cancer or neurodegenerative diseases. preprints.orgnih.gov

Potential for Applications in Advanced Materials Science or Chemical Biology Tool Development

The functional groups present in this compound suggest its potential utility beyond pharmaceuticals. Specifically, the tetrazole and carboxylic acid moieties are excellent ligands for coordinating with metal ions. This property is highly valuable in materials science for the construction of Metal-Organic Frameworks (MOFs). chemimpex.com MOFs are porous materials with applications in gas storage, catalysis, and separation. The specific dimethoxy substitution pattern on the benzene (B151609) ring could influence the resulting MOF's pore size, geometry, and chemical environment, potentially leading to materials with novel properties. Research has shown that other tetrazole-benzoic acid compounds serve as versatile building blocks for such frameworks. nih.govcd-bioparticles.net

In chemical biology, the compound could be used as a scaffold to develop new chemical tools. Its structure could be elaborated with various functional groups to create libraries of compounds for screening against different biological targets, aiding in the discovery of new therapeutic agents or in the study of fundamental biological questions.

Multi-disciplinary Approaches and Collaborative Research in Studying this compound

The full potential of this compound can only be realized through collaborative, multi-disciplinary research. The complexity of modern molecular science necessitates the integration of expertise from various fields.

Key Areas for Collaboration:

Synthetic and Medicinal Chemists: To devise novel synthetic routes and create derivatives with improved properties. nih.gov

Computational Chemists: To model molecular interactions and predict the properties of new compounds, guiding experimental work. ucl.ac.uk

Biologists and Pharmacologists: To evaluate the biological activity of the compound and its derivatives in relevant cellular and animal models.

Materials Scientists: To explore the potential of the compound in the creation of advanced materials like MOFs. chemimpex.com

Such collaborative efforts, often fostered through consortia involving academic institutions and industry partners, are essential for translating fundamental chemical discoveries into practical applications that can address pressing challenges in medicine and technology. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a benzoic acid derivative (e.g., 4,5-dimethoxybenzoic acid) and introduce the tetrazole moiety via nucleophilic substitution or cycloaddition. Ethanol or DMSO are common solvents for reflux (18–24 hours), as seen in analogous tetrazole syntheses .

- Step 2 : Optimize reaction time and temperature (e.g., 80–100°C) to maximize yield. Monitor by TLC or HPLC.

- Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

- Key Parameters :

| Parameter | Typical Range |

|---|---|

| Solvent | Ethanol, DMSO |

| Temperature | 80–100°C |

| Reaction Time | 18–24 hours |

| Catalyst | Acetic acid (optional) |

Q. How is the molecular structure of this compound validated experimentally?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Use SHELXD for phase solution and SHELXL for refinement . Mercury CSD can visualize hydrogen bonding (e.g., O–H···N interactions) and packing motifs .

- Spectroscopic Techniques : Confirm functional groups via FTIR (carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H NMR (tetrazole proton at δ 8.5–9.5 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodology :

- Scenario : Discrepancies in proton assignments (e.g., tetrazole vs. aromatic protons in NMR vs. X-ray).

- Step 1 : Cross-validate using high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- Step 2 : Employ DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data.

- Step 3 : Check for dynamic effects (e.g., tautomerism) using variable-temperature NMR .

Q. What strategies are effective for analyzing intermolecular interactions in crystalline forms of this compound?

- Methodology :

- Mercury CSD Analysis :

- Use the "Packing Similarity" tool to compare with related benzoic acid derivatives .

- Quantify π-π stacking (distance: 3.5–4.0 Å) and hydrogen-bond networks (e.g., carboxylic acid dimers).

- Thermal Analysis : Perform DSC/TGA to correlate stability with packing efficiency.

Q. How can researchers design biological activity studies for this compound derivatives?

- Methodology :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., COX-2) using fluorescence-based assays .

- ADME Profiling : Assess solubility (shake-flask method) and metabolic stability (human liver microsomes) .

- Control Experiments : Include positive controls (e.g., aspirin for COX inhibition) and structure-activity relationship (SAR) analogs.

Data Analysis and Technical Challenges

Q. What are the common pitfalls in crystallographic refinement of this compound, and how can they be addressed?

- Challenges :

- Disordered Methoxy Groups : Use SHELXL’s PART and SIMU commands to model disorder .

- Twinned Crystals : Test for twinning via PLATON’s TWINABS and refine with HKLF5 format in SHELXL.

Q. How can computational methods supplement experimental data in characterizing this compound?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water mixtures) using GROMACS.

- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) via AutoDock Vina .

Synthesis Optimization Table

| Parameter | Standard Protocol | Optimization Strategy |

|---|---|---|

| Solvent | Ethanol | Switch to DMSO for solubility |

| Reaction Time | 24 hours | Microwave-assisted (2–4 hours) |

| Purification | Recrystallization | Flash chromatography (silica) |

| Yield | 60–70% | Catalyst (e.g., Pd/C, +10–15%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。